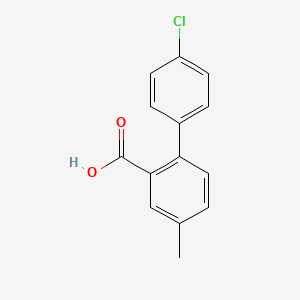

2-(4-Chlorophenyl)-5-methylbenzoic acid

Description

Contextual Significance of Halogenated and Alkyl-Substituted Aromatic Carboxylic Acids

The presence of halogen and alkyl substituents on an aromatic carboxylic acid, such as in 2-(4-Chlorophenyl)-5-methylbenzoic acid, significantly influences its electronic properties, reactivity, and potential applications.

Halogenated Aromatic Acids: The introduction of a halogen atom, such as chlorine, onto the aromatic ring has a profound impact due to the halogen's electronegativity and size. This is known as the inductive effect, where the halogen atom pulls electron density away from the aromatic ring. libretexts.org This electron-withdrawing effect can increase the acidity of the carboxylic acid group compared to unsubstituted benzoic acid. libretexts.org Halogenation of aromatic rings is a common strategy in medicinal chemistry to enhance the metabolic stability or binding affinity of a drug molecule to its target. masterorganicchemistry.com For instance, halogenated benzoic acid derivatives are precursors for many pharmaceutical and agrochemical products. wikipedia.org

Alkyl-Substituted Aromatic Acids: Conversely, alkyl groups like the methyl group in this compound are generally considered electron-donating groups through an inductive effect. libretexts.org This property can influence the reactivity of the aromatic ring and the acidity of the carboxyl group, typically making it slightly less acidic than unsubstituted benzoic acid. libretexts.org The position of the alkyl group is also crucial, as it can exert steric effects that influence the conformation of the molecule and its interactions with other molecules or biological targets. The combination of both halogen and alkyl substituents creates a unique electronic and steric profile. For example, 5-Fluoro-2-methylbenzoic acid is a key intermediate in the synthesis of certain antiviral agents and molecules with antiproliferative activity against cancer cells. ossila.com

Overview of the Research Landscape for Benzoic Acid Derivatives and Related Scaffolds

The research landscape for benzoic acid derivatives is extensive and continually evolving. These compounds are recognized as important "building blocks" in organic synthesis and drug discovery. ijcrt.orgpreprints.org

Key Research Areas:

Pharmaceuticals: A significant portion of research focuses on the medicinal applications of benzoic acid derivatives. They have been investigated for a wide range of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antihyperlipidemic effects. researchgate.netnih.govnih.gov For example, derivatives of anthranilic acid (2-aminobenzoic acid) are a major class of non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov

Agrochemicals: Many herbicides and pesticides are derived from benzoic acids. The substituents on the ring are tailored to target specific biological pathways in weeds or pests. wikipedia.orgmordorintelligence.com

Materials Science: Benzoic acid derivatives are used in the synthesis of polymers and liquid crystals. Benzoate plasticizers, for instance, are becoming important alternatives to phthalates. mordorintelligence.com

Synthetic Methodology: There is ongoing research into new and more efficient ways to synthesize substituted benzoic acids. This includes the development of novel catalysts and reaction conditions for processes like carbonation and cross-coupling reactions to build the biaryl scaffold present in compounds like this compound. nist.govnih.govgoogleapis.com

Physicochemical Properties of a Representative Substituted Benzoic Acid Below is a table of computed properties for a related compound, 2-[(4-chlorophenyl)methyl]benzoic acid, to illustrate the type of data relevant to this class of molecules. nih.gov

| Property | Value |

| Molecular Weight | 246.69 g/mol |

| Molecular Formula | C₁₄H₁₁ClO₂ |

| XLogP3 | 2.9 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 3 |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(4-chlorophenyl)-5-methylbenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClO2/c1-9-2-7-12(13(8-9)14(16)17)10-3-5-11(15)6-4-10/h2-8H,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZWDWLGTMBUNLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=CC=C(C=C2)Cl)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10653526 | |

| Record name | 4'-Chloro-4-methyl[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10653526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

537712-96-2 | |

| Record name | 4'-Chloro-4-methyl[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10653526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Diverse Synthetic Approaches for 2-(4-Chlorophenyl)-5-methylbenzoic Acid

The synthesis of 2-arylbenzoic acids, such as this compound, can be achieved through various cross-coupling and condensation strategies. These methods offer different advantages in terms of substrate scope, reaction conditions, and scalability.

Traditional methods for the formation of the biaryl bond in this compound often rely on copper-mediated reactions. The Ullmann condensation, a long-standing method in organic synthesis, provides a viable route. google.com This reaction typically involves the coupling of an aryl halide with another aromatic component in the presence of a copper catalyst at elevated temperatures. google.com For the synthesis of the target molecule, this would involve the reaction of 2-bromo-5-methylbenzoic acid with a suitable 4-chlorophenyl precursor.

A key starting material for this and other coupling reactions is 2-bromo-5-methylbenzoic acid, which has been utilized in various synthetic applications.

Table 1: Key Starting Materials for Classical Synthesis

| Starting Material | Role in Synthesis |

|---|---|

| 2-Bromo-5-methylbenzoic acid | Provides the benzoic acid and methyl-substituted phenyl ring. |

| 4-Chlorophenyl derivative (e.g., 4-chloroiodobenzene) | Provides the 4-chlorophenyl moiety. |

The conditions for Ullmann condensations often require high-boiling polar solvents and high temperatures. google.com

Modern synthetic chemistry offers more efficient and milder alternatives to classical methods, primarily through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a prominent example, celebrated for its high tolerance of functional groups and generally high yields. This reaction would involve the coupling of 2-bromo-5-methylbenzoic acid with (4-chlorophenyl)boronic acid.

The catalytic cycle of the Suzuki-Miyaura coupling involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by transmetalation with the boronic acid derivative and reductive elimination to form the biaryl product and regenerate the catalyst.

Table 2: Components of a Typical Suzuki-Miyaura Coupling for this compound Synthesis

| Component | Example | Role |

|---|---|---|

| Aryl Halide | 2-Bromo-5-methylbenzoic acid | Electrophilic partner |

| Boronic Acid | (4-Chlorophenyl)boronic acid | Nucleophilic partner |

| Palladium Catalyst | Tetrakis(triphenylphosphine)palladium(0) | Catalyst for C-C bond formation |

| Base | Potassium carbonate | Activates the boronic acid |

This palladium-catalyzed approach generally proceeds under milder conditions than the Ullmann reaction and is often the method of choice for constructing such biaryl systems.

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of synthesizing this compound, several strategies can be envisioned to align with these principles. One approach involves the use of more environmentally benign solvents, such as water or glycerol, which can sometimes be effective in cross-coupling reactions. Another strategy is the use of non-toxic, biodegradable catalysts, such as those derived from natural sources. For instance, some syntheses have explored the use of lemon juice as a mild acidic catalyst in condensation reactions.

Furthermore, energy efficiency can be improved by employing methods like microwave irradiation, which can significantly reduce reaction times and energy consumption. The ideal green synthesis would also focus on atom economy, minimizing the generation of waste by ensuring that the maximum number of atoms from the reactants are incorporated into the final product.

Synthesis of Analogues and Derivatives Bearing the 4-Chlorophenylbenzoic Acid Moiety

The functional groups present in this compound—the carboxylic acid and the two aromatic rings—provide ample opportunities for structural modification to explore structure-property relationships.

The carboxylic acid group is a versatile handle for derivatization. Standard organic transformations can be employed to generate a variety of analogues.

Esterification: The conversion of the carboxylic acid to an ester can be achieved through Fischer esterification, which involves reacting the acid with an alcohol in the presence of an acid catalyst. This is an equilibrium-driven process, often pushed towards the product by using an excess of the alcohol.

Amidation: The synthesis of amides from the carboxylic acid is a fundamental transformation in medicinal chemistry. This can be accomplished by first converting the carboxylic acid to a more reactive species, such as an acyl chloride, followed by reaction with an amine. Alternatively, a wide range of coupling reagents can directly mediate the formation of the amide bond between the carboxylic acid and an amine.

Table 3: Common Reagents for Carboxylic Acid Derivatization

| Transformation | Reagent(s) | Product Functional Group |

|---|---|---|

| Esterification | Alcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., H₂SO₄) | Ester |

| Amidation | Thionyl chloride (SOCl₂), then Amine (R-NH₂) | Amide |

The two aromatic rings of this compound can be further functionalized through electrophilic aromatic substitution reactions, allowing for a systematic investigation of how different substituents affect the molecule's properties.

Halogenation: The introduction of additional halogen atoms onto the aromatic rings can be achieved using standard halogenating agents. For example, bromination can be carried out using N-bromosuccinimide (NBS) with a radical initiator or bromine in the presence of a Lewis acid. The position of substitution will be directed by the existing substituents on the ring.

Nitration: The introduction of a nitro group can be accomplished by treating the compound with a mixture of nitric acid and sulfuric acid. The nitro group can subsequently be reduced to an amino group, which provides a handle for a wide array of further chemical modifications.

The specific conditions for these reactions would need to be carefully optimized to control the regioselectivity and avoid unwanted side reactions.

Heterocyclic Ring Incorporations and Hybrid Molecule Synthesis

The carboxylic acid moiety of this compound is a key functional group for the synthesis of various five-membered heterocyclic rings, such as oxadiazoles (B1248032), thiadiazoles, and triazoles. These heterocycles are significant pharmacophores, and their incorporation can lead to novel hybrid molecules. The general strategy involves the conversion of the benzoic acid into more reactive intermediates like acid hydrazides, which then undergo cyclization reactions.

1,3,4-Oxadiazoles: The synthesis of 1,3,4-oxadiazole (B1194373) derivatives often commences with the conversion of the parent carboxylic acid into its corresponding carbohydrazide. For instance, starting from a related benzoic acid, esterification followed by reaction with hydrazine (B178648) hydrate (B1144303) yields the essential acid hydrazide intermediate. semanticscholar.org This hydrazide can then undergo cyclization. One common method involves reaction with carbon disulfide in an alkaline medium, followed by acidification, to yield a 1,3,4-oxadiazole-2-thione derivative. nih.gov Another approach is the cyclization of benzohydrazides with reagents like triethyl orthoformate to afford 2,5-disubstituted oxadiazoles. researchgate.netnih.gov Microwave-assisted synthesis has also been reported as an efficient, solvent-free method for producing oxadiazole derivatives from hydrazides, significantly reducing reaction times. researchgate.net

1,3,4-Thiadiazoles: The synthesis of 1,3,4-thiadiazole (B1197879) rings from benzoic acid derivatives can be achieved through several pathways. A prevalent method involves converting the carboxylic acid into an intermediate such as 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol. semanticscholar.org This is typically accomplished through a multi-step process starting with esterification, hydrazination, salt formation, and subsequent cyclization. semanticscholar.org A more direct route involves the reaction of a related nitrile (4-chlorobenzonitrile) with thiosemicarbazide (B42300) in the presence of an acid like trifluoroacetic acid, which upon heating yields 2-amino-5-(4-chlorophenyl)-1,3,4-thiadiazole. prepchem.com The functionalization of mercapto-thiadiazole precursors is also a key strategy for creating more complex derivatives. mdpi.com

1,2,4-Triazoles: The formation of 1,2,4-triazole (B32235) rings often utilizes an acid hydrazide intermediate, similar to oxadiazole synthesis. Reacting the hydrazide with an isothiocyanate produces a thiosemicarbazide derivative. mdpi.com This intermediate can then be cyclized under alkaline conditions to form a 4H-1,2,4-triazole-3-thiol. mdpi.comnih.gov Further modifications, such as S-alkylation of the thiol group, can be performed to generate a library of derivatives. dergipark.org.tr Alternatively, treatment of a triazole intermediate with reagents like ethyl bromoacetate (B1195939) can produce an ester, which is then converted to a hydrazide for further elaboration into Schiff bases or other heterocyclic systems. nih.govnih.gov

The following table summarizes the synthesis of various heterocyclic systems that can be derived from this compound or its closely related precursors.

| Heterocyclic Ring | Starting Material (Related) | Key Reagents/Conditions | Resulting Compound Class |

| 1,3,4-Oxadiazole | 4-Chlorobenzoic acid | 1. Methanol, H+2. Hydrazine hydrate3. CS2, KOH | 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thione |

| 1,3,4-Thiadiazole | 4-Chlorobenzonitrile | Thiosemicarbazide, Trifluoroacetic acid, Reflux | 2-Amino-5-(4-chlorophenyl)-1,3,4-thiadiazole prepchem.com |

| 1,2,4-Triazole | Phenylacetic acid hydrazide | 1. Aryl isothiocyanate2. Alkaline medium (e.g., NaOH) | 5-Benzyl-4-aryl-4H-1,2,4-triazole-3-thiol mdpi.com |

| Pyrrol-3-one | 4-((4-chlorophenyl)amino)-4-phenyl-1-(thiophen-2-yl)pent-2-yn-1-one | KOH, Ethanol, 40-45 °C | 1-(4-chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one mdpi.com |

| Thiazolidinone | 5-((5-(4-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidine | Acetic acid derivatives | 2-(5-((5-(4-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid derivatives nih.gov |

Reaction Mechanism Elucidation in Synthetic Pathways

Understanding the reaction mechanisms is crucial for optimizing synthetic routes and predicting product formation. The synthesis of heterocyclic derivatives from this compound involves several fundamental organic reaction mechanisms.

Intramolecular Cyclization: A common mechanistic theme in the formation of these five-membered rings is intramolecular cyclization. For example, in the synthesis of 1,2,4-triazole-3-thiols, the precursor 1-acyl-4-aryl-thiosemicarbazide undergoes a base-catalyzed cyclization. mdpi.com The base (e.g., NaOH) deprotonates a nitrogen atom, which then acts as a nucleophile, attacking the carbonyl carbon of the acyl group. Subsequent dehydration leads to the formation of the stable aromatic triazole ring. Similarly, the synthesis of 1-(4-chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one proceeds via a base-catalyzed intramolecular cyclization of an aminoacetylenic ketone. mdpi.com

Dehydrogenative N-S Bond Formation: Modern synthetic methods for 1,2,4-thiadiazoles can involve a transition-metal-free, base-mediated tandem reaction. This process includes the thioacylation of an amidine followed by an in situ intramolecular dehydrogenative N-S bond formation of the resulting thioacylamidine intermediate to furnish the thiadiazole ring. organic-chemistry.org Electro-oxidative methods have also been developed that rely on an intramolecular dehydrogenative N-S bond formation from imidoyl thioureas without the need for catalysts or chemical oxidants. organic-chemistry.org

1,3-Dipolar Cycloaddition: The synthesis of certain triazole isomers and oxadiazoles can be achieved through 1,3-dipolar cycloaddition reactions. For instance, the reaction of nitrile oxides (generated in situ from α-nitroketones) with nitriles is a known pathway to 3-acyl-1,2,4-oxadiazoles. organic-chemistry.org Similarly, the reaction of an oxime intermediate with a hydrazonoyl chloride in the presence of a base like triethylamine (B128534) can yield 1,2,4-triazole derivatives through a [3+2] cycloaddition mechanism. mdpi.com

Condensation Reactions: The formation of hybrid molecules often relies on condensation reactions. The synthesis of oxazol-5(4H)-one derivatives involves the condensation of hippuric acid derivatives with appropriate benzaldehydes. nih.gov A key example in medicinal chemistry is the aldol (B89426) condensation, which is used to unite key fragments in the synthesis of complex drugs. beilstein-journals.org This reaction involves the formation of a C-C bond by adding an enolate to a carbonyl group, often followed by dehydration to yield an α,β-unsaturated carbonyl compound, which provides a driving force for the reaction. miracosta.edu

Advanced Spectroscopic and Diffraction Based Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal integrations, and coupling patterns in ¹H and ¹³C NMR spectra, the precise arrangement of atoms can be determined.

For 2-(4-Chlorophenyl)-5-methylbenzoic acid, the ¹H NMR spectrum is expected to show distinct signals for each of the non-equivalent protons. The aromatic protons will appear in the downfield region, typically between 7.0 and 8.2 ppm, with their exact chemical shifts and multiplicities dictated by their positions on the two phenyl rings. The methyl group protons are expected to resonate as a singlet in the upfield region, around 2.4 ppm. The carboxylic acid proton will likely appear as a broad singlet at a significantly downfield chemical shift, often above 10 ppm.

The ¹³C NMR spectrum will complement the ¹H NMR data by providing a signal for each unique carbon atom in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal, typically in the range of 165-175 ppm. The aromatic carbons will resonate between 120 and 150 ppm, and the methyl carbon will appear at approximately 20-25 ppm. The specific chemical shifts are influenced by the electronic effects of the chloro and carboxyl substituents. While direct experimental data for the title compound is not available, the expected chemical shifts can be estimated based on data from structurally related compounds such as 2-chlorobenzoic acid and 4-methylbenzoic acid. rsc.orgchemicalbook.com

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Functional Group | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Carboxylic Acid (-COOH) | > 10.0 | Singlet (broad) |

| Aromatic Protons (C₆H₃) | 7.2 - 8.1 | Multiplet |

| Aromatic Protons (C₆H₄Cl) | 7.3 - 7.5 | Multiplet |

| Methyl Protons (-CH₃) | ~ 2.4 | Singlet |

| Carbon Type | Predicted Chemical Shift (ppm) |

|---|---|

| Carbonyl (-COOH) | 167 - 172 |

| Aromatic (C-Cl) | 133 - 136 |

| Aromatic (C-COOH) | 130 - 133 |

| Aromatic (C-H) | 125 - 145 |

| Aromatic (C-C) | 138 - 142 |

| Aromatic (C-CH₃) | 135 - 140 |

| Methyl (-CH₃) | 20 - 22 |

Vibrational Spectroscopy Methodologies (FT-IR and Raman) for Molecular Fingerprinting

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of a molecule. These techniques are highly sensitive to the presence of specific functional groups.

The FT-IR spectrum of this compound is expected to exhibit several characteristic absorption bands. A broad band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching vibration of the carboxylic acid dimer. The C=O stretching vibration of the carboxylic acid is anticipated to appear as a strong, sharp band around 1700 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the C-Cl stretching vibration should be observable in the fingerprint region, typically between 700 and 800 cm⁻¹. nih.govmalayajournal.org

Raman spectroscopy, which relies on inelastic scattering of monochromatic light, provides complementary information. The aromatic ring vibrations are often strong in the Raman spectrum, appearing in the 1400-1600 cm⁻¹ region. The C-Cl bond also gives rise to a characteristic Raman signal. nih.govmalayajournal.org

Table 3: Predicted FT-IR and Raman Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Technique |

|---|---|---|

| O-H Stretch (Carboxylic Acid Dimer) | 2500 - 3300 | FT-IR |

| C-H Stretch (Aromatic) | 3000 - 3100 | FT-IR, Raman |

| C=O Stretch (Carboxylic Acid) | 1680 - 1710 | FT-IR, Raman |

| C=C Stretch (Aromatic) | 1400 - 1600 | FT-IR, Raman |

| C-Cl Stretch | 700 - 800 | FT-IR, Raman |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing insights into the electronic transitions within a molecule. The presence of conjugated systems, such as aromatic rings, gives rise to characteristic absorption bands.

The UV-Vis spectrum of this compound is expected to show absorptions corresponding to π → π* transitions within the two aromatic rings. The benzoic acid and chlorophenyl moieties are both chromophores. The substitution pattern and the electronic interaction between the two rings will influence the position and intensity of the absorption maxima (λmax). It is anticipated that the spectrum will display strong absorptions in the UV region, likely between 230 and 280 nm.

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions.

For this compound, the molecular formula is C₁₄H₁₁ClO₂. The nominal molecular weight is approximately 246.69 g/mol . nih.gov In the mass spectrum, the molecular ion peak [M]⁺ would be observed at an m/z corresponding to this mass. Due to the presence of the chlorine atom, a characteristic isotopic pattern for the molecular ion will be observed, with a peak at [M+2]⁺ that is approximately one-third the intensity of the [M]⁺ peak, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

The fragmentation pattern will provide further structural confirmation. Common fragmentation pathways for benzoic acids include the loss of the hydroxyl group (-OH, mass = 17) and the carboxyl group (-COOH, mass = 45). docbrown.info The loss of a chlorine atom (mass ≈ 35.5) is also a likely fragmentation pathway. The resulting fragment ions can provide valuable information about the connectivity of the molecule.

Table 4: Predicted Mass Spectrometry Fragments for this compound

| Fragment | Predicted m/z |

|---|---|

| [M]⁺ | 246 |

| [M+2]⁺ | 248 |

| [M-OH]⁺ | 229 |

| [M-COOH]⁺ | 201 |

| [M-Cl]⁺ | 211 |

Single-Crystal X-ray Diffraction Analysis for Solid-State Molecular Architecture

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise bond lengths, bond angles, and information about intermolecular interactions, such as hydrogen bonding and π-stacking.

To perform this analysis, a high-quality single crystal of this compound is required. The crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern produced is collected and analyzed to solve the crystal structure.

Table 5: Expected Crystallographic Parameters for this compound (based on related structures)

| Parameter | Expected Information |

|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c |

| Unit Cell Dimensions | a, b, c (Å), α, β, γ (°) |

| Bond Lengths | e.g., C-Cl, C=O, C-O, C-C (Å) |

| Bond Angles | e.g., Angles around aromatic rings and carboxylic acid (°) |

| Intermolecular Interactions | Hydrogen bonding distances and angles, π-stacking distances |

Based on a thorough review of available scientific literature, a dedicated article focusing solely on the computational and theoretical chemistry of This compound as per the requested outline cannot be generated at this time.

The specified analyses, including quantum chemical calculations (molecular geometry, electronic structure, vibrational frequencies, NMR shifts) and in silico modeling (molecular docking, intermolecular interactions), are highly specific to the exact molecular structure. The search results did not yield any published research or data sets that have performed these specific computational studies on "this compound".

While studies on related but structurally distinct molecules, such as those containing triazole or imidazole (B134444) rings, are available and employ the requested computational methods, their findings are not transferable. nih.govresearchgate.netresearchgate.netnih.gov Applying data from one compound to another, even a similar one, would be scientifically inaccurate and speculative.

To provide a professional and authoritative article that meets the user's requirements for detailed research findings and data tables, the foundational scientific research must first be conducted and published. Without such source data for "this compound," it is not possible to create the requested content while adhering to the principles of accuracy and factual reporting.

Computational and Theoretical Chemistry Investigations

Advanced Computational Methodologies (e.g., Density Functional Theory (DFT), Molecular Dynamics)

Computational studies employing Density Functional Theory (DFT) have been instrumental in understanding the structural and electronic properties of molecules related to 2-(4-Chlorophenyl)-5-methylbenzoic acid. For instance, quantum chemical calculations on similar structures, such as 2-(4-chlorophenyl)-5-(pyrrolidin-1-yl)-2H-1,2,3-triazole-4-carboxylic acid, have been performed using methods like B3LYP and M06-2X to optimize molecular geometries. nih.gov Such studies reveal that the molecular structures can be slightly out-of-plane. nih.gov Theoretical calculations for related compounds have also been used to analyze vibrational spectra and predict chemical shifts, showing good agreement with experimental data.

Molecular dynamics (MD) simulations offer a window into the dynamic behavior of molecules and their interactions over time. While specific MD studies on this compound are not detailed in the provided results, the methodology is widely applied to similar organic molecules to understand their behavior in different environments and their stability.

Exploration of Nonlinear Optical (NLO) Properties

The investigation of nonlinear optical (NLO) properties is crucial for the development of new materials for optoelectronic applications. Theoretical calculations of NLO properties for compounds structurally related to this compound have been conducted. These studies typically involve the calculation of molecular hyperpolarizability to assess the NLO response. The presence of donor and acceptor groups in a molecule, as well as extended π-conjugated systems, are known to enhance NLO properties.

Hirshfeld Surface Analysis for Intermolecular Contacts

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal lattice. For compounds containing the 2-(4-chlorophenyl) moiety, this analysis has been used to detail the nature and extent of various non-covalent interactions that contribute to the crystal packing.

In a related compound, 4-(4-chlorophenyl)-5-methyl-3-{4-[(2-methylphenyl)methoxy]phenyl}-1,2-oxazole, Hirshfeld surface analysis revealed that the most significant contributions to the crystal packing arise from H···H (48.7%), H···C/C···H (22.2%), Cl···H/H···Cl (8.8%), and H···O/O···H (8.2%) interactions. nih.govresearchgate.net Similarly, for 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole, the primary intermolecular contacts were identified as H···H (39.2%), C···H/H···C (25.2%), and Cl···H/H···Cl (11.4%). kayseri.edu.trnih.gov These analyses utilize two-dimensional fingerprint plots to provide a quantitative summary of the different types of intermolecular contacts. The presence of red spots on the dnorm surface highlights close contact interactions, which are crucial for understanding the stability of the crystal structure. researchgate.netkayseri.edu.trnih.gov

Table of Intermolecular Contact Contributions from Hirshfeld Surface Analysis for Related Compounds:

| Intermolecular Contact | Contribution in 4-(4-chlorophenyl)-5-methyl-3-{4-[(2-methylphenyl)methoxy]phenyl}-1,2-oxazole (%) nih.govresearchgate.net | Contribution in 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole (%) kayseri.edu.trnih.gov |

| H···H | 48.7 | 39.2 |

| H···C/C···H | 22.2 | 25.2 |

| Cl···H/H···Cl | 8.8 | 11.4 |

| H···O/O···H | 8.2 | 8.0 |

| H···N/N···H | 5.1 | - |

Mechanistic Investigations of Biological Modulation in Vitro Biochemical Focus

In Vitro Enzyme Inhibition and Receptor Binding Studies

While direct and extensive enzyme inhibition and receptor binding studies on 2-(4-chlorophenyl)-5-methylbenzoic acid are not widely published, research on structurally similar compounds provides insights into its potential biological targets.

One area of investigation for compounds containing the 2-(4-chlorophenyl) moiety is their interaction with peroxisome proliferator-activated receptors (PPARs). A structurally related compound, 2-((3-((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methoxy)benzyl)(methoxycarbonyl)amino)acetic acid, has been identified as a potent and selective PPAR alpha agonist with an EC50 of 10 nM for human PPARα. nih.gov This suggests that the 2-(4-chlorophenyl)-5-methyl core may play a role in binding to the ligand-binding domain of PPARs, which are nuclear receptors involved in the regulation of lipid and glucose metabolism. nih.govwikipedia.org PPAR agonists are known to be targets for drugs treating metabolic syndromes. wikipedia.org

Furthermore, compounds with a 4-chlorophenyl group have been studied as inhibitors of cyclooxygenase (COX) enzymes. For instance, licofelone, which contains a 4-chlorophenyl group, is a dual inhibitor of both cyclooxygenase isoforms and 5-lipoxygenase. nih.gov This raises the possibility that this compound could exhibit inhibitory activity against enzymes in the arachidonic acid cascade.

The binding of antipsychotic drugs to various neurotransmitter receptors is a key area of pharmacological research. nih.gov While not a primary focus for this benzoic acid derivative, the presence of a substituted phenyl ring is a common feature in many centrally active compounds, suggesting that a broad screening of its receptor binding profile could reveal unexpected interactions.

Table 1: Potential In Vitro Biological Targets of this compound based on Structurally Related Compounds

| Potential Target | Related Compound Class | Observed Effect of Related Compound | Reference |

| Peroxisome Proliferator-Activated Receptor Alpha (PPARα) | Oxazole derivatives | Agonism | nih.gov |

| Cyclooxygenase (COX) / 5-Lipoxygenase (5-LOX) | Pyrrolizine acetic acid derivatives | Inhibition | nih.gov |

Antimicrobial and Antifungal Mechanistic Action (In Vitro Studies, non-therapeutic context)

The in vitro antimicrobial and antifungal properties of benzoic acid derivatives have been a subject of scientific inquiry. While specific mechanistic studies on this compound are limited, the activities of related compounds provide a basis for understanding its potential mechanisms of action.

Research on other chlorinated phenol (B47542) derivatives, such as 4-chloro-2-isopropyl-5-methylphenol (chlorothymol), has demonstrated antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The proposed mechanisms for such compounds include the inhibition of biofilm formation, reduction of staphyloxanthin production, and alteration of bacterial cell density and motility. nih.gov

Studies on mandelic acid derivatives containing a 1,3,4-oxadiazole (B1194373) moiety have shown that these compounds can exert antifungal effects by disrupting the fungal cell membrane. nih.gov This disruption leads to the leakage of cytoplasmic contents, such as nucleic acids and proteins, ultimately inhibiting fungal growth. nih.gov A similar mechanism could be postulated for this compound, where its lipophilic nature, enhanced by the chlorophenyl and methyl groups, could facilitate its interaction with and disruption of microbial cell membranes.

Furthermore, some imidazole (B134444) derivatives have been shown to exert their antifungal effects through the generation of reactive oxygen species (ROS). nih.gov The potential of this compound to induce oxidative stress in microbial cells is another plausible, yet uninvestigated, mechanism of action.

Table 2: Potential Antimicrobial and Antifungal Mechanisms of this compound based on Related Compounds

| Potential Mechanism | Microbial Target | Related Compound Class | Observed Effect of Related Compound | Reference |

| Biofilm Inhibition | Bacteria (e.g., MRSA) | Chlorinated phenols | Inhibition of biofilm formation | nih.gov |

| Cell Membrane Disruption | Fungi | Mandelic acid derivatives | Increased cell membrane permeability and leakage of cytoplasmic contents | nih.gov |

| ROS Production | Fungi | Imidazole derivatives | Stimulation of reactive oxygen species generation | nih.gov |

Structure-Activity Relationship (SAR) Studies for In Vitro Biological Modulations

The biological activity of this compound is intrinsically linked to its chemical structure. The nature and position of its substituents on the benzoic acid scaffold are critical determinants of its in vitro modulatory effects.

The methyl group at the meta-position (position 5) of the benzoic acid ring also contributes to the molecule's lipophilicity and steric profile. In studies of sulfamoyl benzamidothiazoles, the presence of a bis-substituted phenyl ring was found to be necessary for activity, with des-methyl analogs being inactive. nih.gov This highlights the importance of the substitution pattern on the aromatic ring for biological activity. Research on thymol (B1683141) derivatives has also shown that chlorination can enhance antimicrobial potency. nih.gov

While this compound itself is not chiral, the introduction of chiral centers in derivatives or related molecules can have a profound impact on their biological activity. Stereochemistry is a critical factor in molecular recognition, as biological targets such as enzymes and receptors are often chiral and exhibit stereospecific binding.

For instance, in studies of 3-Br-Acivicin isomers, the stereochemistry at two chiral centers led to significant differences in antimalarial activity, with the natural isomers being the most potent. selleckchem.com This stereoselectivity was attributed to potential differences in uptake by transporters and interaction with the biological target. selleckchem.com Therefore, if chiral centers were to be introduced into the this compound scaffold, it is highly probable that the resulting enantiomers or diastereomers would exhibit different in vitro biological profiles.

Exploration of Non Biological and Material Science Applications

Role as Versatile Chemical Intermediates in Organic Synthesis

Substituted biphenyl (B1667301) carboxylic acids are valuable intermediates in organic synthesis. The carboxylic acid group can be readily converted into a variety of other functional groups, such as esters, amides, and acid chlorides, opening pathways to a diverse range of more complex molecules. For instance, the synthesis of various methyl benzoates can be achieved through the esterification of the corresponding benzoic acids. mdpi.com

The general structure of biphenyl-2-carboxylic acid allows for intramolecular reactions, leading to the formation of fused ring systems like fluorenones. The presence of the chloro and methyl groups on the phenyl rings of 2-(4-Chlorophenyl)-5-methylbenzoic acid influences the electronic properties and steric hindrance of the molecule, which in turn can direct the outcome of synthetic transformations.

The synthesis of related biphenyl carboxylic acid derivatives often involves cross-coupling reactions, such as the Suzuki-Miyaura coupling, which joins two aryl groups. rsc.orgajgreenchem.com For example, a substituted phenylboronic acid can be coupled with a substituted halobenzene to create the biphenyl core. In the context of synthesizing This compound , a plausible route could involve the coupling of (4-chlorophenyl)boronic acid with 2-bromo-5-methylbenzoic acid or a related derivative.

The table below outlines a general synthetic approach for related biphenyl carboxylic acids.

| Reactant A | Reactant B | Coupling Reaction | Product Class |

| Substituted Phenylboronic Acid | Substituted Halobenzoic Acid | Suzuki-Miyaura Coupling | Substituted Biphenyl Carboxylic Acid |

| Substituted Aryl Halide | Substituted Benzoic Acid Grignard Reagent | Kumada Coupling | Substituted Biphenyl Carboxylic Acid |

This table represents generalized synthetic strategies for the class of compounds and does not depict the specific synthesis of this compound.

Potential in Functional Material Development

The rigid structure of the biphenyl moiety makes it an attractive component for the development of functional materials.

Biphenyl derivatives are utilized in the creation of polymers with specific properties like thermal stability and liquid crystallinity. The carboxylic acid functionality of This compound could be converted into a polymerizable group, such as an acrylate (B77674) or a vinyl group. The resulting monomer could then be incorporated into polymer chains, potentially imparting properties such as increased rigidity and altered solubility due to the chloro and methyl substituents. While direct research on the polymerization of this specific compound is not publicly available, the general principles of polymer chemistry suggest this as a potential application.

Biphenyl-based phosphine (B1218219) ligands, often referred to as biaryl phosphines, are a critical class of ligands in transition-metal catalysis, particularly for cross-coupling reactions. While This compound itself is not a phosphine ligand, its biphenyl framework is a key structural feature. It could potentially be chemically modified to synthesize novel ligands. The steric and electronic properties imparted by the chloro and methyl groups could influence the catalytic activity and selectivity of a metal complex bearing a ligand derived from this molecule.

Agrochemical Research Applications (e.g., Fungicidal Agents in Crop Protection)

The biphenyl structure is found in a number of commercial fungicides. For example, the fungicide boscalid (B143098) contains a biphenyl amide moiety. Research has shown that derivatives of biphenyls can exhibit significant antifungal activity. researchgate.nettandfonline.commdpi.com The mode of action for some of these fungicides involves the inhibition of succinate (B1194679) dehydrogenase (SDH) in the fungal respiratory chain.

The fungicidal activity of biphenyl derivatives is highly dependent on the substitution pattern on the aromatic rings. The presence of a halogen, such as the chlorine atom in This compound , is a common feature in many active agrochemicals. It is plausible that this compound or its derivatives could be investigated for fungicidal properties.

The table below shows examples of biphenyl derivatives and their observed antifungal activity against certain pathogens, highlighting the potential of this class of compounds in agrochemical research.

| Compound Class | Fungal Pathogen | Observed Activity |

| Biphenyl-2,6-diethanone derivatives | Cryptococcus neoformans | Significant antifungal property observed. researchgate.net |

| Biphenyl-4-carboxylic acid | Aspergillus niger | Excellent activity reported. tandfonline.com |

| Novel Carboxylic Acid Amides (Boscalid analogues) | Rhizoctonia solani, Pythium aphanidermatum | Considerable antifungal effects. mdpi.com |

This table illustrates the fungicidal potential of the broader class of biphenyl compounds. The specific activity of this compound has not been reported in the cited literature.

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Routes

While established methods like the Suzuki-Miyaura coupling are effective for synthesizing biphenyl (B1667301) carboxylic acids, future research should prioritize the development of more sustainable and efficient synthetic strategies. ajgreenchem.comajgreenchem.com The reliance on palladium catalysts, while effective, presents challenges related to cost, metal contamination in the final product, and environmental impact. acs.org

Future investigations could explore:

Catalyst Innovation: Research into heterogeneous catalysts, such as palladium on carbon (Pd/C), which can be more easily recovered and reused, presents a viable path toward greener synthesis. acs.org Further development of catalysts based on more abundant and less toxic metals (e.g., copper, iron, or nickel) could significantly reduce the environmental footprint of the synthesis.

Solvent and Reagent Optimization: A key area for improvement is the reduction or elimination of hazardous organic solvents. A patented method for producing biphenyl carboxylic acids involves saponification in water under pressure, which advantageously avoids organic solvents. google.com Exploring similar aqueous-based or solvent-free reaction conditions for the synthesis of 2-(4-Chlorophenyl)-5-methylbenzoic acid is a critical next step.

Flow Chemistry: The adoption of continuous flow chemistry could offer superior control over reaction parameters, leading to higher yields, improved purity, and enhanced safety compared to traditional batch processing. This methodology is well-suited for optimizing multi-step syntheses and can facilitate easier scale-up.

C-H Activation: Direct C-H activation/arylation represents a more atom-economical approach than traditional cross-coupling reactions, which require pre-functionalized starting materials (e.g., aryl halides and boronic acids). ajgreenchem.com Research into selective C-H activation methods for constructing the biphenyl core of this specific molecule would be a significant advancement.

| Synthetic Route | Primary Advantages | Areas for Future Research | Reference |

|---|---|---|---|

| Suzuki-Miyaura Coupling | High yields, good functional group tolerance, well-established. | Development of cheaper/reusable catalysts, reduction of palladium contamination. | ajgreenchem.comacs.org |

| Aqueous Saponification of Nitriles | Environmentally friendly (no organic solvents), high yield and purity. | Applicability to a wider range of substituted biphenyl nitriles. | google.com |

| C-H Activation | High atom economy, avoids pre-functionalized starting materials. | Improving regioselectivity and catalyst efficiency for complex substrates. | researchgate.net |

| Flow Chemistry Synthesis | Enhanced safety, scalability, and process control. | Adaptation of existing batch syntheses to continuous flow systems. | beilstein-journals.org |

Integration of Advanced Spectroscopic and In Silico Methodologies for Deeper Molecular Understanding

A comprehensive understanding of the molecular structure and physicochemical properties of this compound is essential for predicting its behavior and designing new applications. While standard characterization involves techniques like NMR, IR, and mass spectrometry, integrating more advanced methods can provide deeper insights. ajgreenchem.comajgreenchem.com

Future research avenues include:

Advanced NMR Techniques: Two-dimensional NMR spectroscopy (e.g., COSY, HSQC, HMBC) can definitively establish the connectivity and spatial relationships between atoms, which is crucial for confirming the structure of new derivatives.

Computational Chemistry: In silico studies using Density Functional Theory (DFT) can be employed to calculate the molecule's geometric parameters, vibrational frequencies, and electronic properties. nih.govresearchgate.net This theoretical data can corroborate experimental spectroscopic results and provide insights into the molecule's reactivity and intermolecular interaction potential.

Molecular Docking and ADMET Prediction: For potential therapeutic applications, molecular docking simulations can predict the binding affinity and interaction modes of the compound with biological targets like enzymes or receptors. researchgate.netnih.gov Furthermore, in silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties can help pre-emptively identify potential liabilities and guide the design of derivatives with more favorable drug-like characteristics. neliti.com

Solid-State Analysis: Techniques like X-ray crystallography can determine the precise three-dimensional structure of the compound in its solid state, revealing details about crystal packing and intermolecular forces such as hydrogen bonding and van der Waals interactions. researchgate.net This information is vital for understanding its physical properties and for the rational design of crystalline materials.

Broadening Mechanistic Investigations to Uncover New Biological Modulations

The biphenyl and benzoic acid motifs are present in numerous pharmacologically active compounds, suggesting that this compound could serve as a scaffold for drug discovery. ajgreenchem.comajgreenchem.com Biphenyl derivatives have been investigated for a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antihypertensive effects. ajgreenchem.comajgreenchem.comresearchgate.net

Future research should focus on:

Anticancer Activity: Libraries of biphenyl carboxylic acids have been synthesized and screened for anticancer activity, with some derivatives showing promising results against breast cancer cell lines by interacting with targets like the estrogen receptor alpha. ajgreenchem.comajgreenchem.com A systematic investigation into the cytotoxic and anti-proliferative effects of this compound against a diverse panel of cancer cell lines is warranted.

Antimicrobial Properties: The biphenyl structure is known to exert antimicrobial effects through mechanisms that can include cell membrane disruption or inhibition of essential biosynthetic pathways. researchgate.net Screening the compound and its derivatives against a broad spectrum of pathogenic bacteria and fungi could uncover novel antimicrobial agents.

Enzyme Inhibition: Benzoic acid derivatives have been identified as inhibitors of enzymes such as sirtuins. nih.gov Screening against various enzyme classes, particularly those involved in metabolic diseases or cancer (e.g., kinases, proteases, histone deacetylases), could reveal unexpected therapeutic targets. Mechanistic studies would then be crucial to understand the mode of inhibition and the structure-activity relationships.

Diversification of Non-Biological and Industrial Applications

Beyond pharmacology, the structural features of this compound suggest its potential utility in materials science and as an industrial chemical intermediate. Benzoic acid and its derivatives are widely used as preservatives, in the synthesis of dyes and perfumes, and as precursors to plasticizers and polymers. foremost-chem.comjshyxc.com

Unexplored opportunities include:

Polymer and Resin Synthesis: Benzoic acid is used to improve the properties of alkyd resins and to synthesize materials like polystyrene fibers. jshyxc.com The subject compound could be explored as a monomer or an additive in polymer synthesis to impart specific properties such as thermal stability, rigidity, or altered solubility due to its bulky biphenyl group.

Metal-Organic Frameworks (MOFs): Biphenyl dicarboxylic acids are used as organic linkers to create MOFs, which are porous materials with applications in gas storage, catalysis, and separation. mdpi.com As a mono-carboxylic acid, this compound could function as a modulator or a capping agent in MOF synthesis to control crystal growth and pore size.

Liquid Crystals: The rigid, rod-like nature of the biphenyl scaffold is a common feature in molecules that exhibit liquid crystalline properties. ajgreenchem.com Investigating whether derivatives of this compound, particularly its esters, can form liquid crystal phases could open doors to applications in displays and sensors.

Chemical Intermediate: Benzoic acid serves as a precursor for the large-scale production of other important chemicals like phenol (B47542) and benzoyl chloride. foremost-chem.comwikipedia.org The unique substitution pattern of this compound could make it a valuable starting material for the synthesis of more complex, high-value specialty chemicals, agrochemicals, or dyes.

| Application Area | Potential Role of the Compound | Rationale | Reference |

|---|---|---|---|

| Polymer Science | Monomer or property-modifying additive. | The biphenyl group can enhance thermal stability and mechanical strength. | jshyxc.com |

| Materials Chemistry | Linker or modulator in Metal-Organic Frameworks (MOFs). | Biphenyl dicarboxylic acids are established linkers for creating porous materials. | mdpi.com |

| Liquid Crystals | Core structural unit for liquid crystal molecules. | The rigid biphenyl scaffold is conducive to forming mesophases. | ajgreenchem.com |

| Specialty Chemicals | Precursor for agrochemicals, dyes, or other functional molecules. | Serves as a complex building block for high-value chemical synthesis. | foremost-chem.combyjus.com |

High-Throughput Screening and Combinatorial Chemistry Approaches for Derivative Discovery

To efficiently explore the chemical space around this compound, modern drug discovery and materials science techniques should be employed. High-throughput screening (HTS) and combinatorial chemistry are powerful strategies for rapidly generating and evaluating large libraries of related compounds. escholarship.org

Future research should involve:

Combinatorial Library Synthesis: A combinatorial approach can be used to create a library of derivatives by systematically modifying the core structure. escholarship.org For instance, the carboxylic acid group can be converted into a variety of esters or amides, while further substitutions could be explored on the aromatic rings.

High-Throughput Screening (HTS): The synthesized library can be subjected to HTS assays to quickly identify "hit" compounds with desired biological activities (e.g., enzyme inhibition, antimicrobial effects, or cytotoxicity to cancer cells). nih.gov This accelerates the discovery of lead compounds for further development.

Structure-Activity Relationship (SAR) Studies: Data from HTS can be used to build robust SAR models. By correlating the structural modifications with the observed activity, researchers can rationally design the next generation of derivatives with improved potency and selectivity. This iterative process of design, synthesis, and testing is a cornerstone of modern medicinal chemistry. nih.gov

By pursuing these multifaceted research directions, the scientific community can unlock the full potential of this compound, transforming it from a mere chemical entity into a valuable scaffold for new medicines, advanced materials, and innovative industrial products.

Q & A

Q. What synthetic routes are commonly employed for 2-(4-Chlorophenyl)-5-methylbenzoic acid, and how can reaction efficiency be optimized?

Methodological Answer: The compound is typically synthesized via Friedel-Crafts acylation or Suzuki-Miyaura coupling to introduce the 4-chlorophenyl group, followed by regioselective methylation. Key steps include:

- Coupling Optimization: Use palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions, with anhydrous DMF as a solvent to enhance reaction rates .

- Purification: Recrystallization using ethanol/water mixtures improves purity (>95%) .

- Yield Enhancement: Pre-activation of boronic acids (e.g., 4-chlorophenylboronic acid) with NaHCO₃ increases coupling efficiency .

Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?

Methodological Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR verify substitution patterns (e.g., aromatic protons at δ 7.2–7.8 ppm for chlorophenyl groups) .

- HPLC-MS: Reverse-phase C18 columns with UV detection (λ = 254 nm) quantify impurities (<0.5%) and confirm molecular ions ([M-H]⁻ at m/z 260.03) .

- Melting Point Analysis: Sharp melting points (e.g., 185–187°C) indicate crystallinity and purity .

Advanced Research Questions

Q. How can researchers mitigate low yields during the coupling step of 4-chlorophenyl groups to the benzoic acid backbone?

Methodological Answer:

Q. How should conflicting bioactivity data (e.g., variable IC₅₀ values in cancer cell lines) be reconciled across studies?

Methodological Answer:

- Standardized Assays: Use identical cell lines (e.g., MCF-7 or HepG2) and culture conditions (e.g., 10% FBS, 37°C) to minimize variability .

- Metabolite Interference Check: Analyze degradation products (e.g., methyl esters) via LC-MS to rule out false positives .

- Dose-Response Validation: Repeat experiments with 8–10 concentration points to improve IC₅₀ accuracy .

Q. What computational and experimental methods elucidate the compound’s interaction with biological targets (e.g., enzymes or receptors)?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina to model binding to COX-2 or 5-HT₃ receptors, focusing on chlorophenyl hydrophobic interactions .

- Isothermal Titration Calorimetry (ITC): Measure binding affinity (Kd) with purified proteins (e.g., recombinant kinases) .

- SAR Studies: Synthesize analogs (e.g., 5-fluoro or 5-nitro derivatives) to identify critical functional groups .

Data Contradiction Analysis

Q. How can discrepancies in reported logP values (e.g., vs. 3.5) be resolved experimentally?

Methodological Answer:

Q. What strategies address isomerization byproducts observed during synthesis (e.g., cis/trans intermediates)?

Methodological Answer:

- Lewis Acid Isomerization: Use BF₃·Et₂O to convert cis isomers to the thermodynamically stable trans form .

- Crystallization Control: Selective crystallization in hexane/ethyl acetate isolates the desired isomer .

Experimental Design Considerations

Q. How should stability studies be designed to assess degradation under physiological conditions?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.